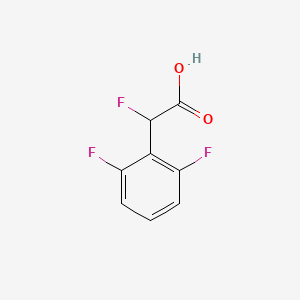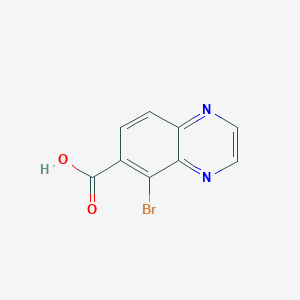
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid is an organic compound that features a benzodioxin ring fused with a fluoroacetic acid moiety
Vorbereitungsmethoden
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide.
Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via a nucleophilic substitution reaction using a fluoroacetate ester and a suitable base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoroacetic acid moiety can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to specific biological effects. The benzodioxin ring may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid: This compound lacks the fluoro group and has different reactivity and biological activity.
2,3-Dihydro-1,4-benzodioxin-5-yl boronic acid: This compound contains a boronic acid group instead of a fluoroacetic acid moiety, leading to different chemical properties and applications.
The uniqueness of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid lies in its combination of the benzodioxin ring and the fluoroacetic acid group, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C10H9FO4 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H9FO4/c11-8(10(12)13)6-2-1-3-7-9(6)15-5-4-14-7/h1-3,8H,4-5H2,(H,12,13) |
InChI-Schlüssel |
QMVKOTWUIYXRHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=CC=C2O1)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol](/img/structure/B13072812.png)

![2-[(3-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13072817.png)
![7-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072838.png)
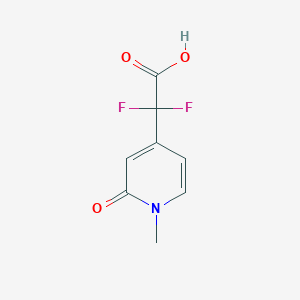
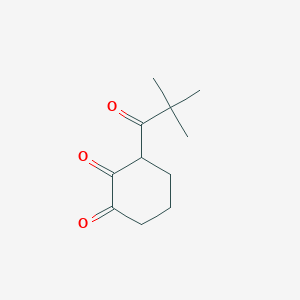
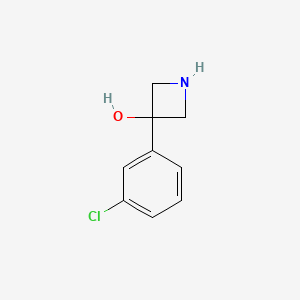
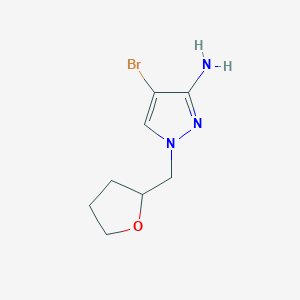


![4-Oxo-4,7-dihydro-3H-pyrrolo[2,3-d][1,2,3]triazine-5-carboxamide](/img/structure/B13072883.png)
